2-Amino-2-methylpropane-1-sulfonic acid

Übersicht

Beschreibung

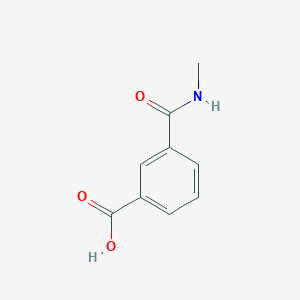

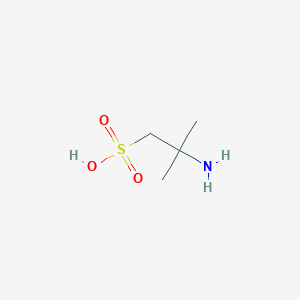

2-Amino-2-methylpropane-1-sulfonic acid is a chemical compound with the molecular formula C4H11NO3S . It is used in a variety of applications including cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-methylpropane-1-sulfonic acid consists of 4 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 153.20000 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-methylpropane-1-sulfonic acid include a molecular weight of 153.20000 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

Synthesis of Various Polymers

AMPS is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers. It is used in the synthesis of various polymers such as poly (2-acrylamido-2-methylpropanesulfonic acid-CO-acrylic acid), poly (acrylamidomethylpropanesulfonic acid-co-acrylicacid), and poly (acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid). These polymers are used in a wide range of applications .

Textile Industry

The polymers synthesized using AMPS are used in the textile industry. They are used as flocculants and dispersants .

Scale Control Agents

AMPS-based polymers are used as scale control agents. They help in preventing the formation of scale on surfaces, especially in water systems .

Personal Care Products

AMPS is used in the formulation of personal care products. Its ionic character due to the sulfonic acid group makes it valuable for applications such as ion exchange .

Water Treatment

AMPS is used in water treatment processes. It helps in flocculation, a process that removes suspended particles from water .

Oil Fields

In oil fields, AMPS is used for various applications. It helps in the extraction of oil and also in the treatment of oilfield water .

Emulsion Coatings

AMPS is used in the production of emulsion coatings. These coatings are used in various industries for protecting surfaces .

Biomedical Applications

AMPS can be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a monomer that belongs to the class of sulfonic acid monomers . It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings .

Mode of Action

AMPS and allylamine (AA) were copolymerized in an aqueous solution via free radical polymerization using ammonium persulfate as the initiator . AMPS was found to be more reactive than AA and copolymers had a random composition .

Biochemical Pathways

It is known that amps can be copolymerized with other monomers via free radical methods .

Pharmacokinetics

It is known that isotopic labels can non-invasively track the distribution, transformation, and clearance of compounds and their metabolites in the body through techniques such as mass spectrometry (ms) and nuclear magnetic resonance (nmr), which is beneficial to the study of pharmacometabolic kinetics (adme) .

Result of Action

The flocculation performance of the copolymer was evaluated in Fe(OH)3 hydrosol. When the concentration of the copolymer in the hydrosol was more than 15 mg/L, the concentration of Fe3+ ions decreased up to 15 times due to flocculation of hydrosol particles . It was determined that the zeta potential of the particles decreased from +58 to +20 mV and the average particle size of the hydrosol increased approximately 30 times when copolymer concentration in the hydrosol reached 20 mg/L .

Action Environment

It is known that amps has a strong anionic water-soluble sulfonic acid group, which gives it salt resistance, high temperature resistance, dye affinity, conductivity, ion exchange, and good tolerance to divalent cations . The amide group gives it good hydrolysis stability, acid and alkali resistance, and thermal stability . The active double bond gives it addition polymerization properties, allowing it to copolymerize with a variety of olefin monomers .

Eigenschaften

IUPAC Name |

2-amino-2-methylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNNATGSBCVJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449117 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methylpropane-1-sulfonic acid | |

CAS RN |

86311-35-5 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.